

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

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An In-depth Technical Guide on (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Abstract

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. As a protected amine derivative, its structure incorporates a pyrrolidine ring, a benzyl group, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules, particularly protease inhibitors and other targeted therapeutics.^[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development, tailored for researchers and professionals in the field.

Chemical Identity and Properties

The formal IUPAC name for this compound is tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate.^[2] It is a chiral molecule containing one stereocenter at the third position of the pyrrolidine ring. The Boc group serves as a stable yet readily cleavable protecting group for the amine, allowing for selective chemical transformations at other positions of the molecule.^[1]

Physicochemical and Spectroscopic Data

The key quantitative data for **(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate** are summarized in the table below. This information is crucial for its identification, purification, and use in subsequent synthetic steps.

Property	Value	Reference
IUPAC Name	tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate	[2]
CAS Number	131852-53-4	[3]
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	[1] [2]
Molecular Weight	276.37 g/mol	[1] [2]
Exact Mass	276.183778013 Da	[2]
Appearance	White solid (typical)	
Topological Polar Surface Area	41.6 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	5	[2]
XLogP3-AA	2.7	[2]
SMILES	CC(C) (C)OC(=O)N[C@H]1CN(CC2=CC=CC=C2)C1	
InChIKey	PHOIDJGLYWEUEK-OAHLLOKOSA-N	

Synthesis and Experimental Protocols

The synthesis of **(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate** typically involves the protection of an amino group on a pre-formed chiral pyrrolidine ring or the construction of the

ring from chiral precursors. A common synthetic route involves the N-benzylation of a chiral 3-aminopyrrolidine derivative followed by Boc protection, or vice-versa.

General Experimental Protocol: Reductive Amination and Boc Protection

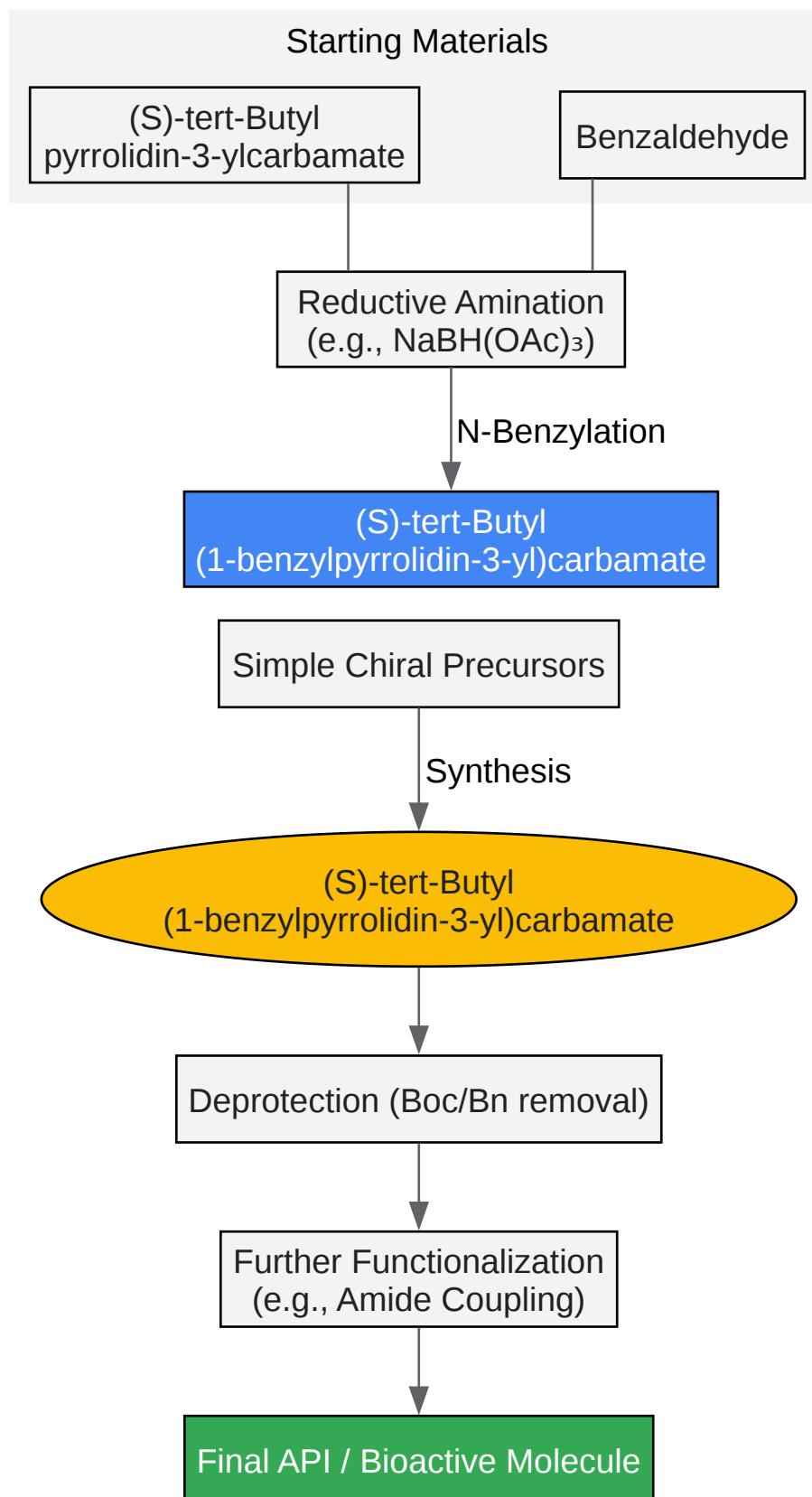
This protocol describes a representative synthesis starting from (S)-tert-butyl pyrrolidin-3-ylcarbamate.

Step 1: N-Benzylation via Reductive Amination

- To a stirred solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).
- Add a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq), portion-wise at room temperature.
- Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure **(S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate**.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the synthesis described above.



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- To cite this document: BenchChem. [(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144919#s-tert-butyl-1-benzylpyrrolidin-3-yl-carbamate-iupac-name>

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